Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]
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Overview
Description
Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound characterized by a spiro linkage between a cyclopentane ring and an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] typically involves the cyclization of 2,3-diaminopyridine derivatives with cyclopentanone or its derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic anhydride, leading to the formation of the desired spiro compound .
Industrial Production Methods: Industrial production methods for Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups such as amino or thiol groups .
Scientific Research Applications
Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the spiro linkage with cyclopentane.
Spiro[indoline-3,2’-pyrrolidine]: Another spiro compound with a different heterocyclic core.
Spiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine]: Similar structure with a cyclohexane ring instead of cyclopentane.
Uniqueness: Spiro[cyclopentane-1,2’-imidazo[4,5-b]pyridine] is unique due to its specific spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .
Properties
CAS No. |
885481-93-6 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine] |
InChI |
InChI=1S/C10H11N3/c1-2-6-10(5-1)12-8-4-3-7-11-9(8)13-10/h3-4,7H,1-2,5-6H2 |
InChI Key |
AVTSRLLPBOAZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N=C3C=CC=NC3=N2 |
Origin of Product |
United States |
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